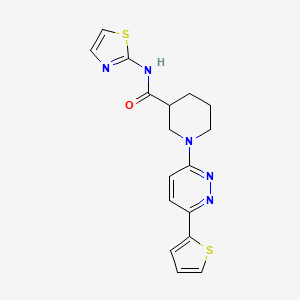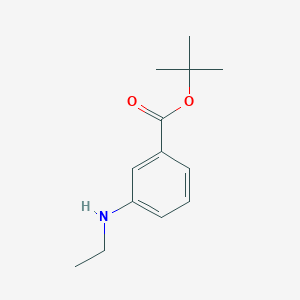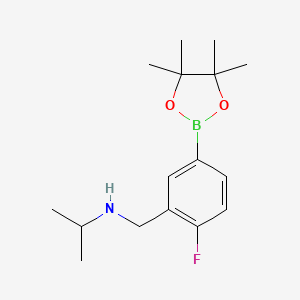
4-Fluoro-3-(N-isopropylaminomethyl)phenylboronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Fluoro-3-(N-isopropylaminomethyl)phenylboronic acid pinacol ester” is a chemical compound with the CAS Number: 2377611-10-2 and a Linear Formula: C16H25BFNO2 . It has a Molecular Weight of 293.19 and its IUPAC Name is N-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-2-amine .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C16H25BFNO2/c1-11(2)19-10-12-9-13(7-8-14(12)18)17-20-15(3,4)16(5,6)21-17/h7-9,11,19H,10H2,1-6H3 .Chemical Reactions Analysis
Pinacol boronic esters, such as this compound, are known to be involved in Suzuki–Miyaura coupling reactions . These reactions are widely applied transition metal catalyzed carbon–carbon bond forming reactions .Physical and Chemical Properties Analysis
This compound has a storage temperature requirement of being refrigerated .Scientific Research Applications
Fluoride Ion Sensing in Polymeric Membranes
Organoboron compounds, such as phenylboronic acid pinacol esters, have been studied for their ability to act as Lewis acid receptors of fluoride ions in polymeric membranes. Research indicates that these compounds, due to their specific chemical structure, can effectively bind fluoride ions, showing potential for selective ion sensing applications (Jańczyk et al., 2012).
Potential in Hydrogen Peroxide-Cleavable Polymers
Studies have shown that phenylboronic acid pinacol esters can be integrated into polymeric structures to create polymers that are cleavable by hydrogen peroxide (H2O2). This feature is particularly valuable in designing polymers that can degrade under specific environmental conditions, making them suitable for controlled drug delivery applications (Cui et al., 2017).
Role in Organic Synthesis and Functionalization
Arylboronic acid pinacol esters are crucial intermediates in various organic synthesis processes. For instance, they are used in the transformation of fluoroarenes into different functional groups through C-F bond activation and transmetalation, expanding the toolbox for synthetic chemists in creating diverse organic compounds (Zhou et al., 2016).
Phosphorescence Properties
Unexpectedly, simple arylboronic esters, a category to which 4-Fluoro-3-(N-isopropylaminomethyl)phenylboronic acid pinacol ester belongs, exhibit phosphorescent properties in the solid state at room temperature. This discovery opens up new possibilities for using these compounds in optoelectronic applications, such as organic light-emitting diodes (OLEDs) and sensors (Shoji et al., 2017).
Catalytic Applications in Organic Reactions
Phenylboronic acid pinacol esters serve as critical components in catalytic reactions, such as Rhodium(III)-catalyzed C-H arylation. The presence of these compounds in the reaction mixture significantly enhances the yield of cross-coupling reactions, a fundamental process in the synthesis of complex organic molecules (Wang et al., 2016).
Mechanism of Action
Target of Action
The primary target of 4-Fluoro-3-(N-isopropylaminomethyl)phenylboronic acid pinacol ester is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The compound affects the SM coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway is crucial for the formation of new carbon–carbon bonds .
Pharmacokinetics
It’s important to note that the compound’s susceptibility to hydrolysis, which is considerably accelerated at physiological ph, could influence its bioavailability .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the SM coupling reaction . This makes the compound a valuable building block in organic synthesis .
Action Environment
The action of the compound can be influenced by environmental factors such as pH . For instance, the rate of the compound’s hydrolysis reaction is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
Properties
IUPAC Name |
N-[[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]propan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BFNO2/c1-11(2)19-10-12-9-13(7-8-14(12)18)17-20-15(3,4)16(5,6)21-17/h7-9,11,19H,10H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLXRHFINZUGIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)CNC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,9-bis(3,4-dimethoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2366278.png)
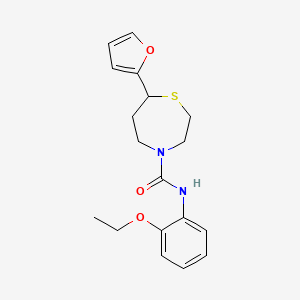

![N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2366283.png)
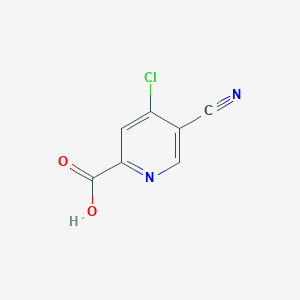
![{6,6-Difluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl}methanamine hydrochloride](/img/structure/B2366286.png)

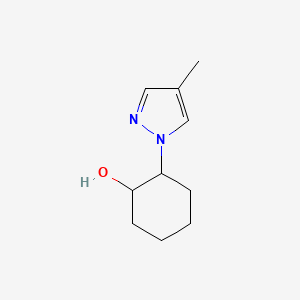
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2366291.png)

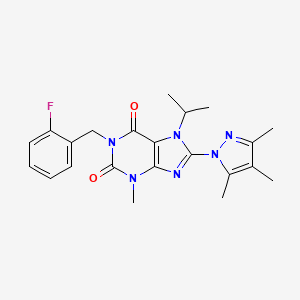
![2-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide maleate](/img/structure/B2366297.png)
